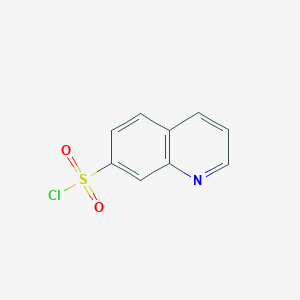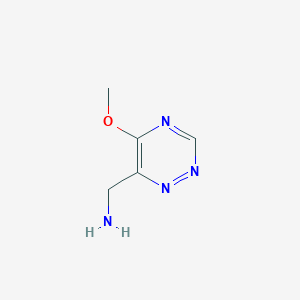
5-メトキシ-1,2,4-トリアジン-6-メタナミン
概要
説明
科学的研究の応用
医薬品合成中間体の合成
トリアジン骨格は、その幅広い生物学的機能のために、医薬品化学において目立つ存在です。5-メトキシ-1,2,4-トリアジン-6-メタナミンは、活性な医薬品合成中間体の合成に利用できます。 これらの化合物は、抗菌性、抗炎症性、抗ウイルス性などのさまざまな生物学的特性を示します 。トリアジンコアの汎用性により、潜在的な治療用途を持つ新しい化学物質の開発が可能になります。
遷移金属触媒
遷移金属触媒は、トリアジン誘導体の位置選択的、立体選択的、化学選択的な変換に重要な役割を果たします。5-メトキシ-1,2,4-トリアジン-6-メタナミンは、このような触媒プロセスに関与し、多様な有機化合物を得ることができます 。この用途は、学術界および産業の研究開発部門の両方で、複素環式生産に従事する有機化学者にとって重要です。
複素環式化合物の合成
この化合物の反応性により、逆電子要求ディールス・アルダー反応などの戦略において、適切な基質となります。 この反応性は、さまざまな化学合成において貴重な、高度に官能基化された窒素含有複素環を構築するために利用されます .
農業化学
トリアジンの誘導体として、この化合物は、除草剤の合成に用途を見出す可能性があります。 トリアジン誘導体は、過去に特定のスルホニル尿素系除草剤の成分として使用されてきました。5-メトキシ-1,2,4-トリアジン-6-メタナミンでも同様の用途が検討できます .
作用機序
Target of Action
Similar compounds such as 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that triazine derivatives can participate in various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Triazine derivatives have been used in the synthesis of diverse heterocyclic compounds, indicating that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 140146, a LogP of 003920, and a topological polar surface area of 739 , which may influence its bioavailability.
Result of Action
Similar compounds have shown potential anti-proliferative activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1,2,4-triazine-6-methanamine. For instance, triazine derivatives have been studied as organic phase change materials with inherently low flammability . This suggests that temperature and other environmental conditions could potentially affect the compound’s stability and efficacy.
生化学分析
Biochemical Properties
5-Methoxy-1,2,4-triazine-6-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nitrogen-containing heterocycles, which are crucial in the synthesis of active pharmaceutical ingredients and natural products . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1,2,4-triazine-6-methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-1,2,4-triazine-6-methanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-Methoxy-1,2,4-triazine-6-methanamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including disruptions in metabolic pathways and cellular toxicity.
特性
IUPAC Name |
(5-methoxy-1,2,4-triazin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZKWCZZDQPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



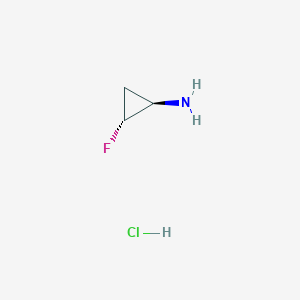
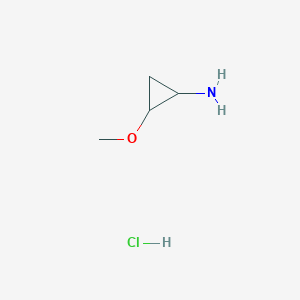

![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)
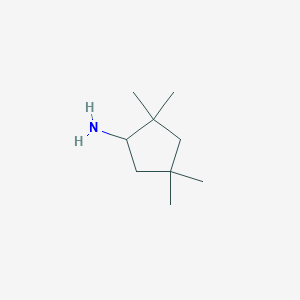

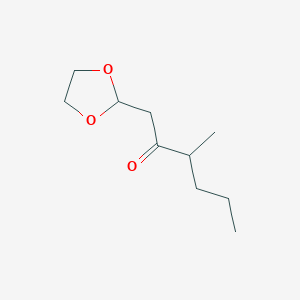

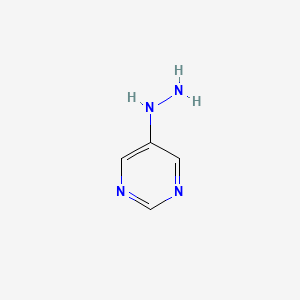

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
